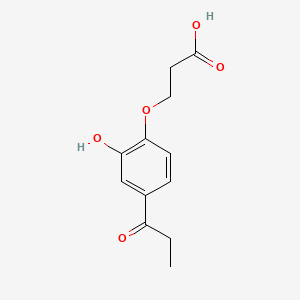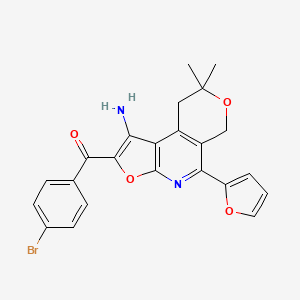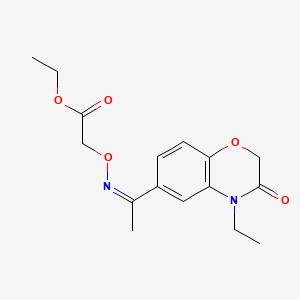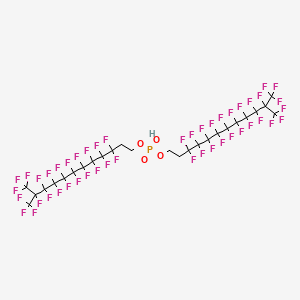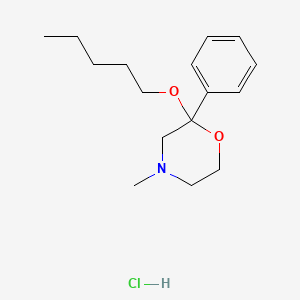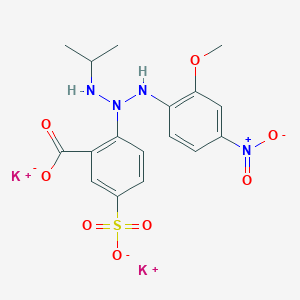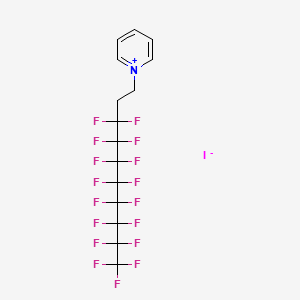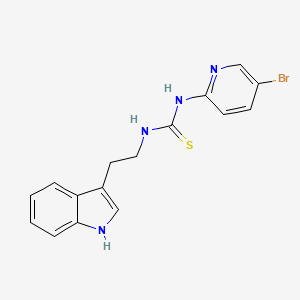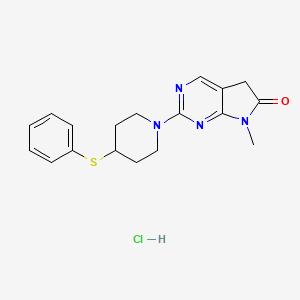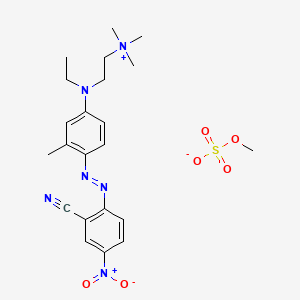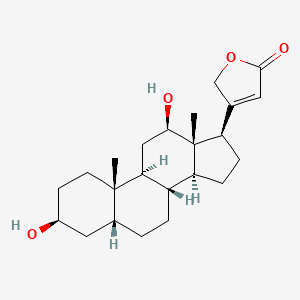
14-Deoxydigoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxydigoxigenin is a derivative of digoxigenin, which is a steroidal compound found in the foxglove plant (Digitalis species). This compound is part of the cardiac glycosides family, known for their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxydigoxigenin can be synthesized from its respective 14:15-anhydrogenins. The preparation involves specific reaction conditions that include the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multiple steps of organic reactions, including oxidation and reduction processes, to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxydigoxigenin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
14-Deoxydigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to enzyme inhibition and cardiac function.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of diagnostic assays and other biochemical applications
Mechanism of Action
14-Deoxydigoxigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing cardiac contractility and improving heart function .
Comparison with Similar Compounds
- Digitoxin
- Digoxin
- Digitoxigenin
- Digoxigenin
- Lanatoside A
- Lanatoside C
Comparison: 14-Deoxydigoxigenin is unique in its structure due to the absence of a hydroxyl group at the 14th position, which differentiates it from other similar compounds like digoxigenin and digitoxigenin. This structural difference can influence its pharmacological activity and potency .
Properties
CAS No. |
119181-60-1 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1 |
InChI Key |
SFLUOWHWUKEJIC-BEHLGQDMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


